molecular formula C13H8N4 B15051277 1H-Imidazo[4,5-f][1,10]phenanthroline

1H-Imidazo[4,5-f][1,10]phenanthroline

Cat. No.: B15051277
M. Wt: 220.23 g/mol
InChI Key: QMXBFHATIGMMHA-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-f][1,10]phenanthroline is a tricyclic heterocyclic compound characterized by a rigid planar structure. This compound has garnered significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows for diverse chemical modifications, making it a versatile building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-f][1,10]phenanthroline can be synthesized through several methods. One common approach involves the condensation reaction of 1,10-phenanthroline-5,6-dione with ammonium acetate and an appropriate aldehyde, such as 2-bromobenzaldehyde, under reflux conditions in acetic acid . Another method includes the treatment of 2-(4-aminophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline with unprotected carbohydrates to form carbohydrate conjugates .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions that can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for industrial applications.

Chemical Reactions Analysis

1H-Imidazo[4,5-f][1,10]phenanthroline undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, often involving metal complexes.

    Substitution Reactions: The imidazole and phenanthroline rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Metal catalysts such as ruthenium or iridium complexes.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Catalysts like copper(I) iodide and bases such as cesium carbonate.

Major Products:

    Oxidation: Formation of metal-oxidized complexes.

    Reduction: Reduced imidazo-phenanthroline derivatives.

    Substitution: Various substituted imidazo-phenanthroline compounds, depending on the reactants used.

Comparison with Similar Compounds

1H-Imidazo[4,5-f][1,10]phenanthroline can be compared with other similar compounds, such as:

  • 2-Phenyl-1H-imidazo[4,5-f][1,10]phenanthroline (PIP)
  • 2-(2-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline (NPIP)
  • 2-(2-Nitronaphthalen-1-yl)-1H-imidazo[4,5-f][1,10]phenanthroline (NNIP)

These compounds share the imidazo-phenanthroline core but differ in their substituents, which can significantly influence their chemical properties and biological activities . The unique structure of this compound allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

8H-imidazo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C13H8N4/c1-3-8-10(14-5-1)11-9(4-2-6-15-11)13-12(8)16-7-17-13/h1-7,14H

InChI Key

QMXBFHATIGMMHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=NC=N3)C4=CC=CNC4=C2N=C1

Origin of Product

United States

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